2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
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Overview
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 193.21 g/mol, a topological polar surface area of 77.9 Ų, and a complexity of 191 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 .Scientific Research Applications
Synthesis and Reactivity
Synthetic Pathways and Heterocyclic Chemistry : The chemistry of pyrazolo[3,4-d]pyrimidin derivatives is rich and varied, serving as a cornerstone for developing novel heterocyclic compounds. Research demonstrates innovative synthetic routes for creating polyfunctionally substituted pyrazolo[3,4-d]pyrimidin derivatives, highlighting their utility in constructing complex molecular architectures. For instance, the reaction of ethyl ethoxymethylenecyanoacetate with its hydrazino derivative leads to ethyl (4-ethoxycarbonyl-5-aminopyrazol-1-yl)methylenecyanoacetate, which upon further reaction, cyclizes to form diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate, showcasing a method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities (Saito et al., 1974).
Molecular Diversity and Drug Design : The exploration of 3-aminopyrazolo[3,4-d]pyrimidinones for their phosphodiesterase 1 (PDE1) inhibitory activity exemplifies the application in drug discovery, particularly for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. Such studies are pivotal for identifying novel therapeutic agents, where specific structural modifications can lead to significant biological properties, indicating the versatility of pyrazolo[3,4-d]pyrimidin derivatives in medicinal chemistry (Li et al., 2016).
Biological Applications
Anticancer and Anti-inflammatory Potential : Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives reveal their potential as anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of these compounds. Such research underscores the importance of structural diversity in pyrazolo[3,4-d]pyrimidin derivatives for pharmacological applications, offering insights into developing new drugs with targeted biological activities (Rahmouni et al., 2016).
Antimicrobial Activity : Additionally, certain pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, synthesized from 5-aminopyrazoles, have shown promising antibacterial activity and cytotoxicity, indicating their potential use in developing new antimicrobial agents. This illustrates the broad spectrum of biological applications for compounds within this chemical family, emphasizing their significance in addressing various health concerns (Al-Adiwish et al., 2013).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can halt cell cycle progression, making it a potential therapeutic agent for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus preventing the phosphorylation of downstream targets necessary for cell cycle progression . This results in cell cycle arrest, which can lead to apoptosis, or programmed cell death .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase from the G1 phase. The downstream effect is a reduction in cell proliferation, particularly in cancer cells that rely on rapid cell division .
Pharmacokinetics
The compound has a moderate molecular weight (276.337 Da), suggesting it may have good absorption and distribution profiles . It also has a balance of polar and non-polar regions, which could influence its solubility and transport across biological membranes .
Result of Action
The compound’s inhibition of CDK2 leads to significant anti-proliferative effects, particularly against cancer cell lines such as MCF-7 and HCT-116 . It has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth .
Properties
IUPAC Name |
2-[[6-(cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O/c1-19-12-10(8-15-19)11(14-6-7-20)17-13(18-12)16-9-4-2-3-5-9/h8-9,20H,2-7H2,1H3,(H2,14,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZBIPXQERIWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCCO)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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